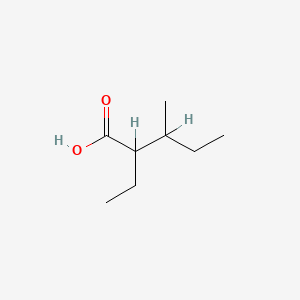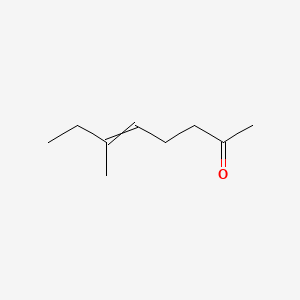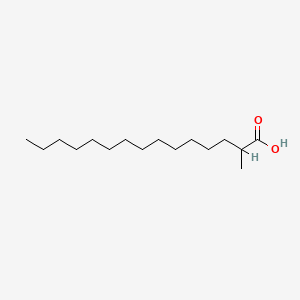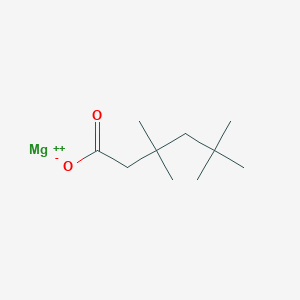
9,10-Dimethylphenanthrene
Descripción general
Descripción
9,10-Dimethylphenanthrene is an organic compound with the molecular formula C16H14. It is a derivative of phenanthrene, where two methyl groups are substituted at the 9th and 10th positions of the phenanthrene ring system. This compound is known for its unique structural properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 9,10-Dimethylphenanthrene can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be prepared from 1,4:5,8-Diepoxyphenanthrene through a series of chemical reactions .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound typically involves standard organic synthesis techniques, including the use of catalysts, solvents, and controlled reaction environments to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenanthrene ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted phenanthrenes, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9,10-Dimethylphenanthrene has several scientific research applications:
Chemistry: It is used as a model compound in studies of aromaticity and electronic properties of polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity includes studies on its interactions with biological macromolecules.
Industry: Used in the production of advanced materials and as a component in organic electronic devices.
Mecanismo De Acción
The mechanism of action of 9,10-Dimethylphenanthrene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can affect the electronic properties of the compound and its ability to participate in various chemical and biological processes. The pathways involved include electron transfer and radical formation, which are crucial in its reactivity and biological activity.
Comparación Con Compuestos Similares
Phenanthrene: The parent compound without methyl substitutions.
1,2-Dimethylphenanthrene: A similar compound with methyl groups at different positions.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene.
Uniqueness: 9,10-Dimethylphenanthrene is unique due to the specific positioning of the methyl groups, which significantly influences its chemical reactivity and physical properties compared to other phenanthrene derivatives. This uniqueness makes it valuable in specific research and industrial applications.
Propiedades
IUPAC Name |
9,10-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-12(2)14-8-4-6-10-16(14)15-9-5-3-7-13(11)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEORGSHIXFSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209158 | |
| Record name | Phenanthrene, 9,10-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604-83-1 | |
| Record name | Phenanthrene, 9,10-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 9,10-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



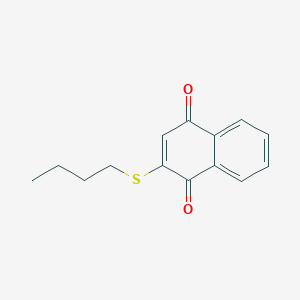

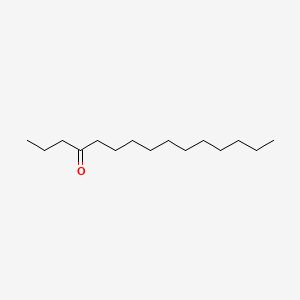
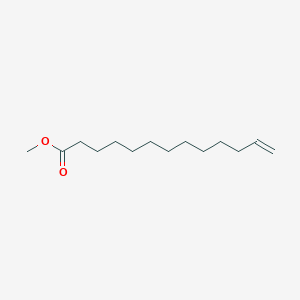
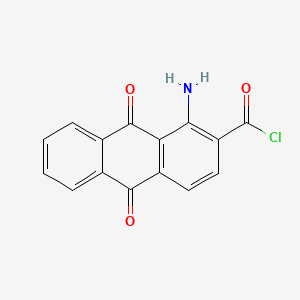
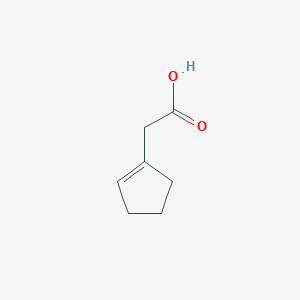

![Benzyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate](/img/structure/B1605012.png)
